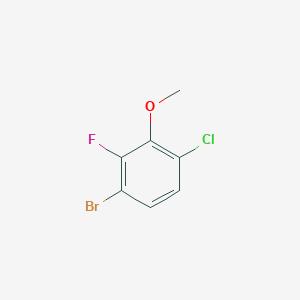

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

Descripción general

Descripción

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxy group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-chloro-2-fluoro-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process includes halogenation reactions, purification steps, and quality control measures to obtain the compound with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as hydroxide ions or amines.

Suzuki Coupling: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or amines, high temperatures (above 350°C), and solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Suzuki Coupling: Palladium catalysts, arylboronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the halogen atoms.

Suzuki Coupling: Biphenyl derivatives are the major products formed from this reaction.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene serves as a critical building block in various fields:

Organic Chemistry

- Building Block for Complex Molecules: It is utilized in the synthesis of pharmaceuticals and agrochemicals. The halogenated structure allows for diverse substitution reactions that lead to the formation of more complex organic compounds.

Medicinal Chemistry

- Drug Development: The compound has potential applications in drug discovery, particularly in synthesizing biologically active molecules. Its structure may enhance lipophilicity and biological activity, making it suitable for targeting various diseases.

Materials Science

- Specialty Chemicals Production: It is employed in the production of specialty chemicals that require specific properties derived from its unique chemical structure.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as an intermediate in synthesizing antimicrobial agents. The compound's halogen atoms contributed to increased biological activity against bacterial strains.

Case Study 2: Development of Anticancer Compounds

Research indicated that derivatives of this compound exhibited anticancer properties. The presence of halogens was found to enhance interactions with biological targets, leading to improved efficacy in cancer treatment protocols.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms and a methoxy group on the benzene ring influences its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with potential biological activity .

Comparación Con Compuestos Similares

1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the methoxy group, which affects its reactivity and applications.

1-Bromo-2-chloro-3-fluoro-4-methoxybenzene: Similar structure with different positions of halogen atoms, leading to variations in chemical properties and reactivity.

Uniqueness: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Actividad Biológica

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (CHBrClF O) is an aromatic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through electrophilic aromatic substitution reactions, where halogen atoms can be replaced by nucleophiles such as hydroxide ions or amines. It also participates in Suzuki coupling reactions, forming biphenyl derivatives when reacted with arylboronic acids.

The biological activity of this compound is influenced by its structural features, particularly the presence of halogen atoms and a methoxy group. These functional groups enhance lipophilicity and modify electronic properties, which can affect interactions with biological targets. The compound's mechanism of action primarily involves electrophilic and nucleophilic substitution reactions, enabling the formation of covalent bonds with nucleophiles in biological systems.

Anticancer Activity

Research indicates that halogenated compounds can have significant anticancer effects. For instance, similar halogenated benzene derivatives have shown strong inhibitory effects on various cancer cell lines. Although direct studies on this compound are sparse, its structural analogs have demonstrated promising results in inhibiting cell proliferation in cancer models .

Toxicity Studies

Toxicity assessments provide insight into the safety profile of this compound. In animal studies, related compounds have shown varying degrees of toxicity depending on exposure levels. For example, acute toxicity studies revealed median lethal doses (LD50) ranging from 2,248 to 3,788 mg/kg in rats, indicating potential risks associated with high doses .

| Study Type | Findings |

|---|---|

| Acute Toxicity (LD50) | 2,700 mg/kg (95% CI: 2,200−3,200 mg/kg) |

| Inhalation Toxicity (LC50) | 18,000 mg/m³ (95% CI: 15,000−21,000 mg/m³) |

| Observed Effects | Tremors, weight loss (up to 19%), respiratory distress |

Applications in Drug Discovery

Due to its unique structure and reactivity profile, this compound serves as a valuable intermediate in the synthesis of biologically active molecules for drug discovery. Its ability to form covalent bonds with various nucleophiles makes it a candidate for developing new therapeutic agents targeting diseases like cancer and infections .

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXNZQWUCRMXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.